molecular formula C9H10N4O2 B1518991 1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152565-59-7

1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1518991
CAS No.: 1152565-59-7
M. Wt: 206.2 g/mol
InChI Key: HRDMRGSQKSPROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .


Synthesis Analysis

To enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) was determined by X-ray diffraction .


Chemical Reactions Analysis

The Ullmann reaction with 1,3-dimethyl-5-amino pyrazole 17 afforded the formation of 90. This compound was reacted with Grignard reagent CH 3 MgBr, and it was hydrolysed to yield an alcohol 91, which was cyclised to 92 with PPA at 85–110 °C .


Physical and Chemical Properties Analysis

The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group, the results was like that of substituted benzyl group on pyrazole .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure of coordination complexes involving similar pyrazole derivatives highlight the versatility and reactivity of these compounds in forming complex structures with metals such as Cu(II) and Co(II). These compounds exhibit a range of coordination modes, offering insights into their potential applications in materials science and coordination chemistry. For instance, the synthesis of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand resulted in square-planar and octahedral complexes, respectively, showcasing the ligand's ability to adapt to different metal coordination environments (Jacimovic et al., 2015). Similarly, mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives demonstrated the formation of 2D hydrogen bonded networks, indicating potential for constructing novel molecular architectures (Radi et al., 2015).

Optical Properties

Research on antipyrine derivatives thin films, closely related to pyrazole derivatives, explored the optical absorption and refraction properties of these compounds. The studies revealed specific transitions and dispersion parameters, suggesting applications in the development of optical materials with tunable properties (El-Ghamaz et al., 2017).

Biological Applications

The exploration of pyrazole derivatives extends into the realm of bioactive compounds, where their interactions with biological targets are of significant interest. Modeling molecular interactions of pyrazole-based drug candidates against bacterial DNA gyrase, for example, highlighted the antimicrobial potential of these compounds, laying the groundwork for further development of pyrazole-derived antibiotics (Shubhangi et al., 2019).

Material Science Applications

Investigations into metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands showcased the potential of pyrazole derivatives in forming complex metal-organic frameworks (MOFs). These studies not only contribute to the understanding of the structural aspects of these complexes but also open avenues for their application in catalysis, gas storage, and separation technologies (Guerrero et al., 2008).

Mechanism of Action

The herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in greenhouse experiment .

Safety and Hazards

Greenhouse safety experiment of rice exhibited almost no difference in plant height and fresh weight treated 10a at stage 1∼2-leaf of rice after 14 days but 8l had a detrimental effect .

Properties

IUPAC Name

1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6-7(9(14)15)8(12(2)11-6)13-5-3-4-10-13/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDMRGSQKSPROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152565-59-7
Record name 1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1,3-dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.